Dihydrochlorure d'AMN082

Vue d'ensemble

Description

Applications De Recherche Scientifique

AMN 082 dihydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its key applications include:

Neuroscience Research: As a selective mGluR7 agonist, AMN 082 dihydrochloride is used to study the role of mGluR7 in the central nervous system, including its effects on neurotransmitter release and synaptic plasticity.

Pharmacology: The compound is used to investigate the pharmacological effects of mGluR7 activation, including its potential antidepressant and anxiolytic effects

Drug Development: AMN 082 dihydrochloride serves as a lead compound for the development of new drugs targeting mGluR7, which may have therapeutic potential for various neurological and psychiatric disorders

Biochemical Studies: The compound is used in biochemical assays to study the binding and activation of mGluR7, as well as its downstream signaling pathways

Mécanisme D'action

Target of Action

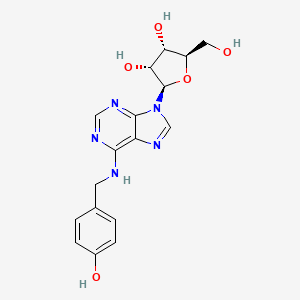

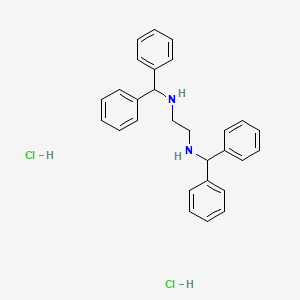

AMN082 dihydrochloride, also known as N,N’-dibenzhydrylethane-1,2-diamine dihydrochloride, is a selective allosteric agonist for the metabotropic glutamate receptor 7 (mGluR7) . mGluR7 is a member of Group III metabotropic glutamate receptors, which are G-protein coupled receptors that mediate slower, longer-lasting effects through second messenger systems .

Mode of Action

AMN082 dihydrochloride interacts with mGluR7 by binding to an allosteric site in the transmembrane domain . This interaction potently inhibits cAMP accumulation and stimulates GTPγS binding in recombinant cells and on membranes expressing mGluR7 . The EC50 values range from 64 to 290 nM .

Biochemical Pathways

The activation of mGluR7 by AMN082 dihydrochloride leads to the inhibition of cAMP accumulation and stimulation of GTPγS binding . This modulation of second messenger systems can affect various downstream biochemical pathways, influencing neuronal functions .

Result of Action

The activation of mGluR7 by AMN082 dihydrochloride has been associated with various molecular and cellular effects. For instance, it has been shown to induce mGluR7 receptor internalization in dissociated hippocampal neurons . In a study on rats after traumatic brain injury, AMN082 was found to attenuate glutamate receptor-associated neuronal apoptosis, thereby exerting a neuroprotective effect .

Analyse Biochimique

Biochemical Properties

Amn082 dihydrochloride potently inhibits cAMP accumulation and stimulates GTP binding in recombinant cells and on membranes expressing mGluR7 . It has an EC50 value of 64-290 nM . It is selective over other mGluR subtypes and selected ionotropic glutamate receptors up to 10 μM .

Cellular Effects

Amn082 dihydrochloride has been shown to have neuroprotective effects in various models. For instance, it has been found to reduce neuronal apoptosis in rats after traumatic brain injury . It also modulates nucleus accumbens GABA and glutamate, but not dopamine, in rats .

Molecular Mechanism

The molecular mechanism of Amn082 dihydrochloride involves its selective allosteric agonism of the mGluR7 . This leads to the inhibition of cAMP accumulation and stimulation of GTP binding . It mimics the effect of glutamate, thereby influencing the signaling pathways associated with this neurotransmitter .

Temporal Effects in Laboratory Settings

In a study investigating the effects of Amn082 dihydrochloride over time, it was found that the compound produced antidepressant-like activity and receptor occupancy at SERT up to 4 hours post-dose . At this time point, Amn082 is significantly reduced in brain and plasma while the concentration of its major metabolite continues to increase in the brain .

Dosage Effects in Animal Models

In animal models, the effects of Amn082 dihydrochloride have been shown to vary with dosage. For instance, oral or intrastriatal administration of Amn082 dihydrochloride at doses of 0.1, 0.5, and 5 mg/kg has been shown to reverse haloperidol-induced catalepsy in rats . Higher doses of Amn082 dihydrochloride (10 and 20 mg/kg) have no effect on the same models of Parkinson’s disease .

Transport and Distribution

It is known that the compound is orally active and brain penetrant , suggesting that it can cross the blood-brain barrier and distribute within the central nervous system.

Subcellular Localization

Given its role as an allosteric agonist of mGluR7, it is likely to be localized at the cell membrane where mGluR7 is expressed .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du dihydrochlorure d'AMN 082 implique la combinaison de la N,N'-bis(diphénylméthyl)éthane-1,2-diamine avec deux équivalents molaires d'acide chlorhydrique . Les conditions de réaction nécessitent généralement un léger réchauffement et un traitement par ultrasons pour assurer une solubilité adéquate et l'achèvement de la réaction .

Méthodes de production industrielle

Les méthodes de production industrielle du dihydrochlorure d'AMN 082 ne sont pas largement documentées. Le composé est synthétisé en laboratoire à des fins de recherche, et le processus implique des techniques de synthèse organique standard, y compris l'utilisation de solvants appropriés et des méthodes de purification telles que la recristallisation .

Analyse Des Réactions Chimiques

Types de réactions

Le dihydrochlorure d'AMN 082 subit principalement des réactions de substitution en raison de la présence du groupe fonctionnel diamine. Il peut également participer à la formation de complexes avec divers ions métalliques .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le dihydrochlorure d'AMN 082 comprennent l'acide chlorhydrique, des solvants organiques comme le diméthylsulfoxyde (DMSO) et l'éthanol . Les réactions sont généralement effectuées dans des conditions douces avec un léger réchauffement et un traitement par ultrasons pour améliorer la solubilité .

Principaux produits formés

Les principaux produits formés à partir des réactions du dihydrochlorure d'AMN 082 comprennent son sel de chlorhydrate et divers complexes métalliques, en fonction des réactifs et des conditions utilisés .

Applications de la recherche scientifique

Le dihydrochlorure d'AMN 082 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . Voici quelques-unes de ses principales applications :

Recherche en neurosciences : En tant qu'agoniste sélectif du mGluR7, le dihydrochlorure d'AMN 082 est utilisé pour étudier le rôle du mGluR7 dans le système nerveux central, y compris ses effets sur la libération des neurotransmetteurs et la plasticité synaptique.

Pharmacologie : Le composé est utilisé pour étudier les effets pharmacologiques de l'activation du mGluR7, y compris ses effets antidépresseurs et anxiolytiques potentiels

Développement de médicaments : Le dihydrochlorure d'AMN 082 sert de composé de tête pour le développement de nouveaux médicaments ciblant le mGluR7, qui pourraient avoir un potentiel thérapeutique pour divers troubles neurologiques et psychiatriques

Études biochimiques : Le composé est utilisé dans des tests biochimiques pour étudier la liaison et l'activation du mGluR7, ainsi que ses voies de signalisation en aval

Mécanisme d'action

Le dihydrochlorure d'AMN 082 exerce ses effets en se liant au site allostérique du récepteur métabotropique du glutamate 7 (mGluR7), qui est un récepteur couplé aux protéines G . Cette liaison conduit à l'activation du mGluR7, entraînant la modulation de la libération des neurotransmetteurs et la plasticité synaptique . Le composé inhibe puissamment l'accumulation de l'adénosine monophosphate cyclique (AMPc) et stimule la liaison du guanosine-5'-O-(3-thiotriphosphate) (GTPγS) dans les cellules recombinantes et sur les membranes exprimant le mGluR7 . Ces effets sont sélectifs pour le mGluR7 et n'affectent pas de manière significative les autres sous-types de mGluR ou les récepteurs ionotropes du glutamate .

Comparaison Avec Des Composés Similaires

Le dihydrochlorure d'AMN 082 est unique par sa sélectivité pour le mGluR7, le distinguant des autres agonistes des récepteurs métabotropiques du glutamate . Des composés similaires comprennent :

L-AP4 (acide L-2-amino-4-phosphonobutyrique) : Un agoniste non sélectif des mGluR du groupe III, y compris mGluR4, mGluR6, mGluR7 et mGluR8.

DCG-IV (2S,2'R,3'R)-2-(2',3'-dicarboxycyclopropyl)glycine : Un agoniste sélectif des mGluR du groupe II, y compris mGluR2 et mGluR3.

LY354740 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylique : Un agoniste sélectif des mGluR du groupe II.

La sélectivité du dihydrochlorure d'AMN 082 pour le mGluR7 en fait un outil précieux pour étudier les fonctions spécifiques et le potentiel thérapeutique de ce sous-type de récepteur .

Propriétés

Numéro CAS |

97075-46-2 |

|---|---|

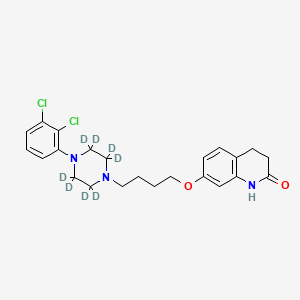

Formule moléculaire |

C28H29ClN2 |

Poids moléculaire |

429.0 g/mol |

Nom IUPAC |

N,N'-dibenzhydrylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C28H28N2.ClH/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)29-21-22-30-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-30H,21-22H2;1H |

Clé InChI |

OQWHMBBNPNSOAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |

SMILES canonique |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |

Apparence |

Solid powder |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

AMN 082; AMN-082; AMN082; N,N'-bis[di(phenyl)methyl]ethane-1,2-diamine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.